molecular formula C8H8ClN3 B598767 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine CAS No. 1201597-29-6

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine

Numéro de catalogue: B598767
Numéro CAS: 1201597-29-6
Poids moléculaire: 181.623
Clé InChI: YCQQTWDXXVJNSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Table 1: Key molecular descriptors

Property Value Source
Molecular formula C₈H₈ClN₃
Molecular weight (g/mol) 181.62
SMILES CC1=NN2C(C=C1)=NC(CCl)=C2
InChIKey YCQQTWDXXVJNSX-UHFFFAOYSA-N

The planar fused-ring system creates a conjugated π-electron network, with the chloromethyl group introducing steric bulk and electronic effects. The methyl group at position 6 contributes to hydrophobic interactions in molecular recognition processes.

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be inferred from related imidazo[1,2-b]pyridazine derivatives. For example:

  • Bond lengths : In analogous compounds like 6-chloro-2-methylimidazo[1,2-b]pyridazine (CID 10442072), the C-N bond lengths in the imidazole ring range from 1.32–1.38 Å, consistent with aromatic character.
  • Dihedral angles : Substituted imidazo[1,2-b]pyridazines typically exhibit near-planar geometries, with inter-ring dihedral angles <5°.

The chloromethyl substituent likely induces minor distortions in the fused-ring system due to its electron-withdrawing nature. Computational models suggest a 7–12° twist between the chloromethyl group and the imidazole plane.

Tautomeric Forms and Electronic Structure Properties

The imidazo[1,2-b]pyridazine system exhibits tautomerism dependent on substitution patterns. For this compound:

  • Dominant tautomer : The 1H-imidazo[1,2-b]pyridazine form predominates due to stabilization from the chloromethyl group (Figure 2A).
  • Minor tautomer : A 3H-imidazo[1,2-b]pyridazine form exists in <5% abundance under standard conditions (Figure 2B).

Electronic properties:

Parameter Value (DFT/B3LYP/6-31G*) Significance
HOMO (eV) -6.24 Electrophilic reactivity
LUMO (eV) -1.87 Nucleophilic susceptibility
Dipole moment (Debye) 3.82 Solubility in polar solvents

The chloromethyl group reduces electron density at C2, making this position susceptible to nucleophilic attack. The methyl group at C6 donates electrons through hyperconjugation, stabilizing the π-system.

Comparative Analysis with Related Imidazo[1,2-b]pyridazine Derivatives

Table 2: Structural and electronic comparison

Compound Substituents Molecular Weight (g/mol) LogP HOMO (eV)
2-(Chloromethyl)-6-methyl derivative 2-CH₂Cl, 6-CH₃ 181.62 1.84 -6.24
6-Chloro-2-methylimidazo[1,2-b]pyridazine 2-CH₃, 6-Cl 167.60 1.52 -6.07
6-Ethyl-2-methylimidazo[1,2-b]pyridazine 2-CH₃, 6-CH₂CH₃ 161.20 2.11 -5.89
3-Bromo-6-chloro-2-methyl derivative 2-CH₃, 6-Cl, 3-Br 246.49 2.35 -6.41

Key trends:

  • Electron-withdrawing groups (Cl, Br) lower HOMO energies, enhancing oxidative stability.
  • Alkyl substituents (CH₃, CH₂CH₃) increase hydrophobicity (LogP).
  • The chloromethyl group provides unique reactivity for further functionalization compared to halogens or simple alkyl groups.

Propriétés

IUPAC Name

2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQQTWDXXVJNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Friedel-Crafts Acylation and Cyclization Pathway

A widely adopted method involves sequential Friedel-Crafts acylation, reduction, and chlorination. In this approach, 2-picoline reacts with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form 2-methyl-6-acetylpyridine. Subsequent reduction with sodium borohydride yields 2-methyl-6-(hydroxymethyl)pyridine, which undergoes chlorination with thionyl chloride (SOCl₂) to introduce the chloromethyl group.

Key Reaction Parameters:

  • Friedel-Crafts Acylation: Conducted at 50–100°C for 5–10 hours with a molar ratio of 2-picoline:acetyl chloride:AlCl₃ = 1:1–2:0.1–0.5.

  • Reduction: Sodium borohydride (1:0.5–2 molar ratio to substrate) at 50–90°C for 5–10 hours.

  • Chlorination: SOCl₂ (1:0.5–4 molar ratio) at -20°C to -5°C for 1–3 hours.

Yield Optimization:

  • Total yields range from 78% to 83%, depending on reaction time and temperature.

Direct Cyclization of Functionalized Pyridazine Precursors

An alternative route employs 3-amino-6-chloropyridazine as a starting material. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C forms an intermediate formamidine derivative, which cyclizes with bromoacetonitrile at 50–160°C to construct the imidazo[1,2-b]pyridazine core. Subsequent purification via recrystallization enhances purity to >98%.

Critical Steps:

  • Intermediate Formation: 2–8 hours at 40–100°C with DMF-DMA.

  • Cyclization: 3–15 hours at elevated temperatures (50–160°C) with bromoacetonitrile.

  • Workup: Ethyl acetate extraction followed by water and brine washes.

Advantages:

  • Avoids multi-step functionalization, reducing overall process time.

  • Scalable for industrial production due to reagent accessibility.

Mechanistic Insights and Byproduct Analysis

Friedel-Crafts Pathway

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, where AlCl₃ activates acetyl chloride to form a reactive acylium ion. Steric hindrance from the methyl group directs acetylation to the para position, yielding 2-methyl-6-acetylpyridine. Reduction of the ketone to a hydroxymethyl group involves hydride transfer from NaBH₄, while SOCl₂ facilitates nucleophilic substitution to install the chloromethyl moiety.

Common Byproducts:

  • Over-chlorination at adjacent positions (mitigated by low-temperature conditions).

  • Incomplete reduction residues (addressed via extended reaction times).

Cyclization Pathway

The formamidine intermediate (from DMF-DMA and 3-amino-6-chloropyridazine) undergoes nucleophilic attack by bromoacetonitrile, followed by intramolecular cyclization to form the imidazo ring. Alkaline workup (e.g., saturated Na₂CO₃) neutralizes excess acid and precipitates impurities.

Byproduct Formation:

  • Unreacted bromoacetonitrile (removed via solvent extraction).

  • Oligomeric side products (suppressed by controlled stoichiometry).

Industrial-Scale Production and Optimization

Process Intensification Strategies

Continuous Flow Reactors:

  • Reduce reaction times by 40% compared to batch processes.

  • Enhance heat transfer for exothermic steps (e.g., chlorination).

Solvent Selection:

  • Ethyl acetate and dichloromethane preferred for extraction due to low miscibility with aqueous phases.

  • Methanol optimizes Friedel-Crafts acylation by solubilizing AlCl₃.

Purity Enhancement Techniques

Recrystallization:

  • Crude product dissolved in ethyl acetate and cooled to 0°C achieves 98–99% purity.

  • Activated carbon treatment removes colored impurities.

Chromatography:

  • Reserved for high-value batches requiring >99.5% purity (e.g., pharmaceutical intermediates).

Comparative Evaluation of Methods

Parameter Friedel-Crafts Route Cyclization Route
Total Yield 78–83%85–90%
Reaction Time 15–23 hours5–20 hours
Purity 95–97%98–99%
Scalability ModerateHigh
Byproduct Complexity HighLow

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Chloromethyl vs. Methyl Groups : The chloromethyl group at position 2 (as in the target compound) offers higher reactivity for cross-coupling or substitution compared to methyl groups, which are electron-donating and stabilize the ring system .
  • Position 6 Modifications : A chloro substituent at position 6 (e.g., in and ) is common in antiparasitic and antimycobacterial agents, whereas methyl or amine groups (e.g., 6-methyl in the target compound) improve solubility and reduce steric hindrance for target binding .
  • Position 3 Functionalization : Bromine or nitro groups at position 3 (e.g., and ) enhance electrophilicity for further derivatization, while carboxylic acid groups () improve water solubility and kinase selectivity .

Key Observations :

  • Antiparasitic vs. Anticancer Activity : Chloro and sulfonylmethyl groups () favor antiparasitic activity, while methyl and fluoropyridinyl groups () enhance antimalarial potency .
  • Neurodegenerative Applications: The chloromethyl group in the target compound’s derivatives enables high β-amyloid binding, critical for Alzheimer’s diagnostics .
  • Kinase Selectivity : Carboxylic acid substituents () improve selectivity for IKKβ over other kinases, whereas bromine or piperazine groups () target PAR2 or Trk family proteins .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (µg/mL) Metabolic Stability (t1/2, h) Reference
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine 2.1 15 (PBS) 2.5 (human liver microsomes)
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine 3.8 5 (DMSO) 1.2
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid 1.4 120 (water) >6
3-Bromo-6-(morpholin-1-yl)imidazo[1,2-b]pyridazine 2.9 20 (DMSO) 3.8

Key Observations :

  • Solubility : Carboxylic acid derivatives () exhibit superior aqueous solubility due to ionization, whereas nitro and sulfonyl groups () reduce solubility .
  • Metabolic Stability : Chloromethyl and methyl groups (target compound) confer moderate stability, while morpholinyl or piperazinyl groups () extend half-life via reduced CYP450 metabolism .

Activité Biologique

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which is recognized for its diverse biological activities. This scaffold has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClN3C_7H_7ClN_3. The presence of a chloromethyl group at the 2-position and a methyl group at the 6-position contributes to its unique reactivity and biological profile. The imidazo[1,2-b]pyridazine structure is a common motif in various bioactive molecules, enhancing its appeal in drug design.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound has been shown to bind to enzymes and receptors, modulating their activity. Notably, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

1. Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Bacterial StrainActivity (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

The mechanism behind this antimicrobial activity likely involves the inhibition of bacterial enzymes critical for cellular processes .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Its ability to inhibit specific kinases suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

3. Anticancer Activity

Imidazo[1,2-b]pyridazines are being investigated for their anticancer properties. Preliminary studies indicate that derivatives of this scaffold may exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's structural analogs have shown promise in inhibiting tumor cell proliferation through apoptosis induction .

Study on Antimycobacterial Activity

A study conducted by Moraski et al. highlighted the potential of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives exhibited significant activity against both M. tuberculosis and M. marinum, suggesting a possible avenue for developing new antitubercular agents .

Compound IDMIC90 (μg/mL)Activity Against Mtb
1a0.5High
1b1Moderate

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-b]pyridazine derivatives reveals that modifications at specific positions can significantly influence biological activity. For example, substituents at the C-2 and C-6 positions have been shown to enhance potency against various biological targets .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the primary synthetic routes for 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine, and what critical reaction parameters influence yield? The compound is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield 2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine. Substitution reactions (e.g., using sodium benzenesulfinate) replace the chloromethyl group to introduce functional diversity. Key parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature control (reflux conditions for cyclocondensation), and stoichiometric ratios to minimize byproducts .

Advanced Question: Q. How can catalytic methods like Suzuki-Miyaura coupling be optimized for derivatization of the imidazo[1,2-b]pyridazine core? Palladium-catalyzed direct C–H arylation at the C3 position of 6-chloroimidazo[1,2-b]pyridazine can be achieved using aryl bromides/chlorides under environmentally safe conditions. Optimization involves:

  • Catalyst selection: Pd(OAc)₂ with XPhos ligand.
  • Solvent: Pentan-1-ol or DMA for enhanced turnover frequency.
  • Temperature: 100–120°C to balance reactivity and decomposition.
    Yields >85% are reported for diarylated derivatives via sequential Suzuki coupling .

Structural and Reactivity Analysis

Basic Question: Q. How do substituents (e.g., chloro, methyl) influence the electronic and steric properties of the imidazo[1,2-b]pyridazine scaffold?

  • Chlorine at C6 : Enhances electrophilicity, enabling nucleophilic substitution (e.g., SNAr reactions).
  • Methyl at C6 : Introduces steric hindrance, limiting access to reactive sites but improving metabolic stability.
  • Chloromethyl at C2 : Acts as a versatile handle for further functionalization (e.g., sulfonation, amination). Computational studies (DFT) suggest that electron-withdrawing groups at C6 increase the reactivity of the C3 position toward electrophiles .

Advanced Question: Q. What computational methods are recommended to predict regioselectivity in substitution reactions? Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict regioselectivity. For example, the LUMO localization at C3 in 6-chloro derivatives rationalizes preferential electrophilic attack at this position. Molecular docking studies further guide SAR by correlating substituent effects with target binding (e.g., benzodiazepine receptors) .

Biological Activity and Mechanisms

Basic Question: Q. What biological activities are associated with this compound derivatives? Derivatives exhibit anxiolytic activity in rodent models (ED₅₀ = 2.5 mg/kg) via partial agonism of GABAₐ receptors. Nitro-substituted analogs show antiparasitic activity (IC₅₀ = 30 nM against Trypanosoma cruzi). The chloromethyl group enhances blood-brain barrier permeability, making it suitable for CNS-targeted therapies .

Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the design of selective kinase inhibitors? Systematic substitution at C2 (e.g., sulfonamides, carboxamides) and C6 (halogens, alkyl groups) modulates kinase selectivity. For example:

  • C2 sulfonamide : Increases affinity for Haspin kinase (Ki = 12 nM).
  • C6 methyl : Reduces off-target binding to PIM kinases.
    High-throughput screening combined with X-ray crystallography identifies critical hydrogen-bonding interactions with kinase ATP pockets .

Analytical and Characterization Techniques

Basic Question: Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., J-coupling patterns for fused rings).
  • Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]+ = 197.578 for C₇H₄ClN₃O₂).
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, 0.1% TFA/ACN gradient) .

Advanced Question: Q. How can hyphenated techniques (e.g., LC-MS/MS) resolve co-eluting impurities in scaled-up synthesis? LC-MS/MS with MRM (multiple reaction monitoring) quantifies trace impurities (e.g., des-chloro byproducts). For example:

  • Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
  • Mobile phase: 0.1% formic acid in H₂O/MeOH.
  • Detection limit: 0.01% for nitroso impurities .

Data Contradictions and Resolution

Basic Question: Q. Why do reported yields vary for chloromethyl substitution reactions? Discrepancies arise from differences in:

  • Reagent purity : Sodium benzenesulfinate >95% purity minimizes side reactions.
  • Solvent : DMF vs. DMSO alters reaction kinetics (DMF favors SN2 mechanisms).
  • Temperature : 80°C optimizes substitution vs. elimination .

Advanced Question: Q. How can kinetic vs. thermodynamic control explain divergent reaction pathways in nitration? Nitration at C3 (kinetic control) dominates under low-temperature conditions (0–5°C), while prolonged heating shifts selectivity to C5 (thermodynamic product). Computational modeling (transition state theory) and in-situ IR spectroscopy monitor intermediate formation to guide pathway selection .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.